6-Bromo-5-fluoropiridin-3-ol

Descripción general

Descripción

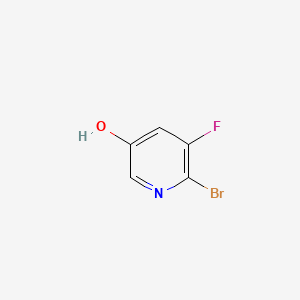

6-Bromo-5-fluoropyridin-3-ol is a heterocyclic organic compound with the molecular formula C5H3BrFNO It is a derivative of pyridine, where the hydrogen atoms at positions 6 and 5 are replaced by bromine and fluorine atoms, respectively, and the hydrogen atom at position 3 is replaced by a hydroxyl group

Aplicaciones Científicas De Investigación

Medicinal Chemistry

6-Bromo-5-fluoropyridin-3-ol has been investigated for its potential therapeutic properties:

-

Antibacterial Activity : Studies have shown that this compound exhibits significant antibacterial properties against various strains of bacteria. For example, it has demonstrated minimum inhibitory concentrations (MICs) of:

Bacterial Strain MIC (µg/mL) Escherichia coli 15 Staphylococcus aureus 10 Pseudomonas aeruginosa 20

This suggests its potential as a lead compound in antibiotic development.

-

Antiproliferative Activity : In vitro studies indicate that it possesses antiproliferative effects against human cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer), with IC values of:

Cell Line IC (µM) MCF-7 12.5 HT-29 15.0

The mechanism involves the induction of apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.

Organic Synthesis

The compound serves as a versatile building block in the synthesis of more complex organic molecules and heterocycles. Its functional groups allow for various chemical transformations, including:

- Substitution Reactions : The bromine or fluorine atoms can be replaced with other functional groups using organolithium compounds or Grignard reagents.

Agrochemicals

There is ongoing research into the use of halogenated pyridines like 6-bromo-5-fluoropyridin-3-ol in developing agrochemicals. Its properties may enhance the effectiveness of pesticides or herbicides due to improved biological activity.

The biological activity of 6-bromo-5-fluoropyridin-3-ol is attributed to its ability to interact with specific molecular targets:

- Receptor Binding : The structural features allow effective binding to various receptors, modulating their activity.

- Enzyme Inhibition : Molecular docking studies suggest potential inhibition of key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several case studies highlight the efficacy and potential applications of this compound:

- Antibacterial Efficacy : A preclinical study demonstrated that treatment with 6-bromo-5-fluoropyridin-3-ol significantly reduced bacterial load in infected animal models, indicating therapeutic potential.

- Cancer Treatment : In xenograft models, administration of this compound resulted in significant tumor size reduction compared to controls, showcasing promising anticancer properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-fluoropyridin-3-ol can be achieved through several methods. One common approach involves the halogenation of pyridine derivatives. For instance, starting with 3-hydroxypyridine, selective bromination and fluorination can be carried out using appropriate halogenating agents under controlled conditions. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) for bromination and a fluorinating agent such as Selectfluor for fluorination.

Industrial Production Methods

In an industrial setting, the production of 6-Bromo-5-fluoropyridin-3-ol may involve large-scale halogenation processes. These processes are optimized for yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient heat management. The use of catalysts and solvents that facilitate the halogenation reactions while minimizing side reactions is also common in industrial synthesis.

Análisis De Reacciones Químicas

Types of Reactions

6-Bromo-5-fluoropyridin-3-ol undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The hydroxyl group can be oxidized to form a carbonyl group, or reduced to form a methylene group.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Coupling Reactions: Palladium catalysts and arylboronic acids are typical reagents for Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Mecanismo De Acción

The mechanism of action of 6-Bromo-5-fluoropyridin-3-ol depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s biological activity.

Comparación Con Compuestos Similares

Similar Compounds

5-Bromo-6-fluoropyridin-3-ol: Similar in structure but with different substitution patterns.

5-Fluoropyridin-3-ol: Lacks the bromine atom, affecting its reactivity and applications.

6-Bromo-2-fluoropyridin-3-ol: Another isomer with different substitution positions.

Uniqueness

6-Bromo-5-fluoropyridin-3-ol is unique due to the specific arrangement of bromine, fluorine, and hydroxyl groups on the pyridine ring. This arrangement imparts distinct chemical properties, such as increased electron density and specific reactivity patterns, making it valuable for targeted synthesis and applications in various fields.

Actividad Biológica

6-Bromo-5-fluoropyridin-3-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of halogen substituents (bromine and fluorine) and a hydroxyl group contributes to its reactivity and interaction with various biological targets. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 6-Bromo-5-fluoropyridin-3-ol is , with a molecular weight of approximately 191.99 g/mol. The compound's structure is characterized by:

- A pyridine ring

- A bromine atom at the sixth position

- A fluorine atom at the fifth position

- A hydroxyl group at the third position

These structural features significantly influence its electronic properties and biological interactions.

The biological activity of 6-Bromo-5-fluoropyridin-3-ol is primarily attributed to its ability to interact with various enzymes and receptors. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic activity.

- Receptor Modulation : It can also interact with receptors, modulating their activity and influencing signaling pathways.

- Hydrogen Bonding : The hydroxyl group enhances the compound's ability to form hydrogen bonds, which can increase binding affinity for biological targets.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

Antimicrobial Activity

6-Bromo-5-fluoropyridin-3-ol has shown effectiveness against various bacterial strains. Preliminary studies have indicated:

- Inhibition of Gram-positive Bacteria : The compound demonstrates significant antibacterial properties, particularly against Staphylococcus aureus and Streptococcus pneumoniae.

- Minimum Inhibitory Concentration (MIC) : Studies report MIC values in the range of 2–32 µg/mL against gram-positive bacteria, indicating moderate antibacterial efficacy .

Anticancer Properties

Research has explored the potential anticancer effects of 6-Bromo-5-fluoropyridin-3-ol:

- Cell Proliferation Inhibition : In vitro studies suggest that the compound inhibits the proliferation of cancer cell lines, with IC50 values indicating potent activity in the nanomolar range.

- Mechanistic Insights : The anticancer activity may involve apoptosis induction or cell cycle arrest mechanisms .

Case Studies and Research Findings

Applications in Drug Development

Due to its diverse biological activities, 6-Bromo-5-fluoropyridin-3-ol serves as a valuable building block in medicinal chemistry:

- Pharmaceutical Development : It is used in synthesizing compounds targeting neurological disorders and inflammatory diseases.

- Chemical Biology : Employed in designing molecular probes for studying biological processes.

- Agrochemicals : Explored for potential applications in developing pesticides and herbicides .

Propiedades

IUPAC Name |

6-bromo-5-fluoropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrFNO/c6-5-4(7)1-3(9)2-8-5/h1-2,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPCPOKXGHTXADA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501309220 | |

| Record name | 6-Bromo-5-fluoro-3-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211578-32-3 | |

| Record name | 6-Bromo-5-fluoro-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211578-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-5-fluoro-3-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.